molecular formula C22H19ClN4O2 B11264129 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11264129
M. Wt: 406.9 g/mol
InChI Key: AKVNITHYISHCQX-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamide side chain linked to a 2-phenylethyl moiety. Its molecular formula is C₂₂H₂₀ClN₅O₂ (calculated molecular weight: 433.88 g/mol).

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c23-18-8-6-17(7-9-18)19-14-20-22(29)26(12-13-27(20)25-19)15-21(28)24-11-10-16-4-2-1-3-5-16/h1-9,12-14H,10-11,15H2,(H,24,28)

InChI Key

AKVNITHYISHCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolopyrazine core. The final step involves the acylation of the pyrazolopyrazine with 2-phenylethylamine and acetic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Flexibility : The phenylethyl group in the target compound introduces conformational flexibility, which may optimize binding to enzyme active sites versus rigid aromatic substituents (e.g., 2,3-dimethylphenyl in ).

Enzyme Inhibition Profiles

  • MAO-A/MAO-B Selectivity: Pyrazolo-pyrazinone acetamides exhibit varying selectivity for MAO isoforms. For example, the quinoxaline derivative in shows 50-fold selectivity for MAO-A over MAO-B, while triazole-linked analogues (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) preferentially inhibit BChE . The target compound’s unsubstituted pyrazinone core may balance dual MAO/BChE modulation.
  • AChE/BChE Inhibition: Structural features such as the acetamide linker and aryl groups correlate with cholinesterase inhibition. For instance, naphthoquinone-aryltriazole acetamides demonstrate sub-micromolar BChE inhibition , suggesting the target compound’s 4-chlorophenyl group could enhance similar activity.

Physicochemical Properties

  • Melting Points : Analogues with bulkier substituents (e.g., triazolo[1,5-a]pyrazin derivatives in ) exhibit higher melting points (201–245°C), indicating crystalline stability. The target compound’s melting point is unreported but likely falls within this range due to structural similarity.
  • Synthetic Accessibility: Yields for triazolo-pyrazinone acetamides reach 98% under optimized Ullmann coupling conditions , suggesting efficient scalability for the target compound’s synthesis.

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide (CAS No. 941982-31-6) is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : 450.88 g/mol
  • IUPAC Name : Ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
  • CAS Number : 941982-31-6

Research suggests that the biological activity of this compound may be attributed to several mechanisms:

1. Inhibition of Protein Kinases

  • Similar compounds have demonstrated the ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation, making it a candidate for anticancer therapies.

2. Anti-Proliferative Activity

  • Preliminary studies indicate that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, suggesting potential use as anticancer agents.

3. Interaction with Enzymatic Targets

  • The compound may interact with enzymes critical for metabolic pathways, potentially influencing lipid metabolism and reducing serum cholesterol and triglyceride levels.

Biological Activity Data

Property Value
CAS No.941982-31-6
Molecular Weight450.88 g/mol
IUPAC NameEthyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
SolubilityNot available

Anti-Cancer Activity

A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives reported that certain compounds showed promising anti-cancer properties through the inhibition of specific kinases involved in tumorigenesis. The presence of the chlorophenyl group was noted to enhance these effects significantly.

Acetylcholinesterase Inhibition

While not directly studied for this specific compound, related pyrazolo derivatives have shown potential as acetylcholinesterase inhibitors. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease by maintaining acetylcholine levels in the brain .

Future Directions

Further research is necessary to fully elucidate the biological activity of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide , particularly through:

  • In Vitro and In Vivo Studies : To assess its efficacy and safety profile across various biological systems.
  • Mechanistic Studies : To better understand its interactions with specific molecular targets and pathways.

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